Cas no 24689-28-9 (7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one)
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
- STL466378
- 7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one
- 2H-1-benzopyran-2-one, 7-(oxiranylmethoxy)-4-phenyl-
- 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
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- MDL: MFCD13969074
- Inchi: 1S/C18H14O4/c19-18-9-16(12-4-2-1-3-5-12)15-7-6-13(8-17(15)22-18)20-10-14-11-21-14/h1-9,14H,10-11H2
- InChI Key: BEDZGEASNHBIOM-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC2C(=CC(=O)OC=2C=1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 452
- Topological Polar Surface Area: 48.1
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB417112-500 mg |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
24689-28-9 | 500MG |
€151.00 | 2023-02-19 | ||
| abcr | AB417112-1 g |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
24689-28-9 | 1 g |
€172.20 | 2023-07-19 | ||
| abcr | AB417112-5 g |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
24689-28-9 | 5 g |
€389.30 | 2023-07-19 | ||
| TRC | O135830-500mg |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
24689-28-9 | 500mg |
$ 195.00 | 2022-06-03 | ||
| TRC | O135830-1000mg |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
24689-28-9 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | O135830-2000mg |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
24689-28-9 | 2g |
$ 505.00 | 2022-06-03 | ||
| Enamine | EN300-303205-1g |
7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
24689-28-9 | 90% | 1g |
$770.0 | 2023-09-06 | |
| Enamine | EN300-303205-5g |
7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
24689-28-9 | 90% | 5g |
$2235.0 | 2023-09-06 | |
| Enamine | EN300-303205-10g |
7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
24689-28-9 | 90% | 10g |
$3315.0 | 2023-09-06 | |
| Enamine | EN300-303205-0.05g |
7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one |
24689-28-9 | 90.0% | 0.05g |
$179.0 | 2025-03-19 |
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Suppliers
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one: A Comprehensive Overview
The compound 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one, also known by its CAS number NO24689-28-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the oxirane (epoxide) group and the phenyl substituent introduces unique chemical properties, making it a subject of interest in both academic research and industrial development.
The molecular structure of 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one is characterized by a chromenone skeleton, where the oxirane moiety is attached at the 7-position via a methoxy group, and a phenyl group is substituted at the 4-position. This configuration not only enhances the molecule's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the importance of such structural features in determining the compound's pharmacokinetic properties and bioavailability.
Recent advancements in synthetic chemistry have enabled the development of efficient methods for the synthesis of 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one. Researchers have explored various strategies, including oxidative coupling reactions and enzymatic catalysis, to optimize the production process. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemical manufacturing.
In terms of pharmacological applications, 7-(Oxiran-2-ylymethoxy)-4-phnylethylene has shown promising results in preclinical studies as a potential drug candidate. Its ability to modulate specific cellular pathways makes it a valuable tool in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Additionally, its epoxide group has been implicated in enhancing drug delivery systems, offering new avenues for targeted therapy.
The versatility of CAS NO 10189836 extends beyond pharmacology into materials science and nanotechnology. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and photovoltaic devices. Ongoing research is focused on leveraging these properties to develop next-generation electronic materials with improved performance and efficiency.
In conclusion, 7-(Oxiran-methoxy)-4-phnylethylene represents a multifaceted compound with applications spanning multiple disciplines. Its structural features, coupled with recent advancements in synthesis and application development, position it as a key player in future scientific innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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